5,6-Diphenyl-1,2,4-triazin-3(2H)-one

描述

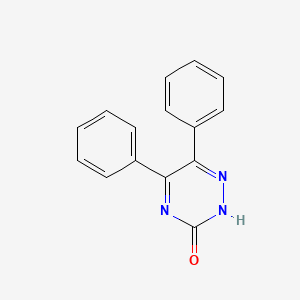

Structure

3D Structure

属性

IUPAC Name |

5,6-diphenyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOJJDGNQGCRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196393 | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4512-00-9 | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4512-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004512009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4512-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazin-3-ol, 5,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The 1,2,4-Triazine Core as a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

This compound is a heterocyclic compound built upon the 1,2,4-triazine ring system, an arrangement of three nitrogen atoms and three carbon atoms in a six-membered aromatic ring.[1] This core structure is of significant interest in medicinal chemistry, serving as a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[2][3] The inherent chemical properties of the triazine ring, combined with the steric and electronic influence of the two phenyl substituents, make this compound a versatile starting point for the synthesis of novel therapeutic agents.[4] Derivatives of this compound have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This guide provides a detailed exploration of its core chemical properties, synthesis, and reactivity, offering a foundational understanding for researchers in drug discovery and organic synthesis.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing everything from its solubility and stability to its ability to cross cell membranes. For this compound, these properties provide the initial parameters for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [5] |

| CAS Number | 4512-00-9 | [5] |

| Molecular Formula | C₁₅H₁₁N₃O | [5][6] |

| Molecular Weight | 249.27 g/mol | [5][6] |

| Solubility | 18.7 µg/mL (at pH 7.4) | [5][6] |

| XLogP3 (Computed) | 2.6 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

Synthesis and Structural Elucidation

The principal and most established method for synthesizing the this compound core is through the cyclocondensation reaction of an α-dicarbonyl compound, benzil, with a semicarbazide.[6] This reaction is a classic example of heterocyclic ring formation, where the nucleophilic nitrogens of the semicarbazide attack the electrophilic carbonyl carbons of benzil, followed by dehydration to form the stable triazine ring.

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines a standard laboratory-scale synthesis. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its suitable boiling point for reflux. Anhydrous sodium acetate is used as a weak base to neutralize the HCl present in semicarbazide hydrochloride, liberating the free semicarbazide needed for the reaction.

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

Procedure:

-

Combine benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) in a round-bottom flask.[6]

-

Add 50 mL of ethanol to the flask to serve as the reaction solvent.[6]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.[6]

-

Monitor the reaction's progress periodically using thin-layer chromatography (TLC). This is a crucial step for determining when the starting materials have been consumed.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water to precipitate the crude product, as the organic product is significantly less soluble in water than in ethanol.

-

Collect the solid precipitate by vacuum filtration and wash it with water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound. Recrystallization is a critical purification step that relies on the differential solubility of the product and impurities at different temperatures.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

Structural confirmation of the synthesized compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Expected Spectroscopic Data

The following data are based on information from public databases and analysis of closely related analogs.[5][7]

| Technique | Observation | Interpretation |

| ¹H-NMR | δ ~12.0-13.0 ppm (broad singlet, 1H)δ ~7.2-8.0 ppm (multiplet, 10H) | The downfield signal corresponds to the exchangeable N-H proton of the triazinone ring.The complex multiplet represents the protons of the two phenyl rings. |

| ¹³C-NMR | δ ~155-165 ppmδ ~140-150 ppmδ ~125-135 ppm | Signal for the C=O carbonyl carbon.Signals for the C5 and C6 carbons attached to the phenyl groups.Signals for the aromatic carbons of the phenyl rings. |

| IR Spectroscopy | ~3200 cm⁻¹ (N-H stretch)~1680 cm⁻¹ (C=O stretch, amide)~1600, 1490 cm⁻¹ (C=C aromatic stretch) | Confirms the presence of the secondary amine (lactam) functionality.Indicates the carbonyl group within the triazine ring.Characteristic of the phenyl ring vibrations. |

| Mass Spectrometry (GC-MS) | m/z 249 (M⁺)m/z 178m/z 165 | The molecular ion peak confirms the molecular weight of the compound.Corresponds to the diphenylethyne fragment, a common fragmentation pattern.Further fragmentation of the aromatic system.[5] |

Logical Workflow for Spectroscopic Analysis

The characterization process is a self-validating system. Mass spectrometry first confirms the molecular weight. IR spectroscopy then identifies key functional groups (C=O, N-H). Finally, NMR spectroscopy (¹H and ¹³C) elucidates the complete carbon-hydrogen framework, confirming the connectivity and final structure of the molecule.

Caption: Logical workflow for the structural elucidation of the target compound.

Reactivity and Tautomerism

The chemical reactivity of this compound is centered around the triazine ring, particularly the functional group at the C3 position. The compound exists in a tautomeric equilibrium between the amide (lactam) form and the aromatic hydroxy (lactim) form. The lactam form is generally predominant.

Caption: Lactam-lactim tautomerism of the triazinone ring.

This tautomerism is crucial as it influences the molecule's reactivity. For instance, the lactim form can undergo reactions typical of hydroxyl groups, while the N-H proton of the lactam form can be substituted.

Furthermore, the C3 position is amenable to functionalization. For example, the corresponding 3-mercapto-5,6-diphenyl-1,2,4-triazine can be used as a carboxyl activating group in peptide synthesis.[8][9] In this application, a carboxylic acid is coupled to the thiol group, forming an active thioester. This thioester is then highly reactive towards nucleophiles like amines, facilitating the formation of an amide bond under mild conditions while regenerating the triazine thiol.[8] This demonstrates the utility of the triazine scaffold in facilitating other chemical transformations.

Relevance in Medicinal Chemistry: A Scaffold for COX-2 Inhibitors

One of the most significant applications of the this compound scaffold is in the development of anti-inflammatory drugs.[4] Specifically, derivatives have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2).[6]

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. Therefore, selective inhibition of COX-2 can provide potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The diphenyl-triazinone scaffold has proven to be an effective template for designing molecules that fit selectively into the active site of the COX-2 enzyme.[4][6]

Caption: Simplified COX-2 pathway and inhibition by triazinone derivatives.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a validated and versatile platform in synthetic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and proven utility as a scaffold for biologically active compounds, particularly COX-2 inhibitors, ensure its continued relevance. A thorough understanding of its fundamental properties—from physicochemical characteristics to reactivity and spectroscopic signatures—is essential for any scientist looking to exploit the potential of the 1,2,4-triazine core in drug discovery and materials science.

References

- BenchChem. (2025). 1,2,4-triazin-3(2H)-one: Physicochemical Properties, Synthesis, and Biological Activity. Benchchem.

- PubChem. This compound. National Center for Biotechnology Information.

- Arshad, M., et al. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR).

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.

- Langmead, C. J., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.

- ACS Medicinal Chemistry Letters. (2023).

- Bentham Science. (2021).

- ResearchGate. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents.

- Rasayan J. Chem. Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group.

- Comptes Rendus de l'Académie des Sciences. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods.

- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 95, 479-492.

- Acta Crystallographica Section E. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline.

- Phosphorus, Sulfur, and Silicon and the Related Elements. (2000).

- Journal of Organic Chemistry. (2000).

- BenchChem. (2025). spectroscopic analysis (NMR, IR, Mass Spec) of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.

- Arkat USA. Novel one pot synthesis of substituted 1,2,4-triazines.

- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.

- Connect Journals. CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE.

- Acta Crystallographica Section E. (2008). 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine.

- Amerigo Scientific. 5,6-Diphenyl-1,2,4-triazin-3-amine.

- Can Tho University Journal of Science. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. connectjournals.com [connectjournals.com]

5,6-Diphenyl-1,2,4-triazin-3(2H)-one structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. Among these, this compound is a key synthetic intermediate and a structural motif of significant interest. Its derivatives have been explored for various therapeutic applications, including as selective COX-2 inhibitors for anti-inflammatory and analgesic effects.[1][2] The robust and unambiguous elucidation of its molecular structure is a prerequisite for any further research and development, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.

This technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of this compound. As a Senior Application Scientist, the narrative that follows is designed to not only present the requisite analytical techniques but to also instill a deeper understanding of the causality behind the experimental choices and the logic of data interpretation. The described workflow constitutes a self-validating system, where orthogonal analytical techniques provide complementary data, leading to an unassailable structural assignment.

Molecular Identity

Before delving into the analytical workflow, it is essential to establish the fundamental properties of the target molecule.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [3] |

| CAS Number | 4512-00-9 | [3] |

| Molecular Formula | C₁₅H₁₁N₃O | [3] |

| Molecular Weight | 249.27 g/mol | [3] |

A Self-Validating Approach to Structure Elucidation

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diphenyl-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural framework, characterized by a 1,2,4-triazine core substituted with two phenyl groups and a ketone functionality, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule are paramount, dictating its behavior in biological systems, its formulation potential, and its suitability for various chemical modifications. This guide provides a comprehensive overview of the synthesis, structural features, and key physicochemical characteristics of this compound, offering valuable insights for researchers engaged in its study and application.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its scientific exploration. These parameters influence everything from reaction kinetics to bioavailability.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |

| CAS Number | 4512-00-9 | [1] |

| Molecular Formula | C₁₅H₁₁N₃O | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Melting Point | 189 - 195 °C | [2][3] |

| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis of this compound

The most prevalent and efficient laboratory-scale synthesis of this compound involves the condensation of benzil with semicarbazide hydrochloride. This reaction provides a straightforward route to the triazine core.

Experimental Protocol: Synthesis

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, a mixture of benzil (0.01 mol), semicarbazide hydrochloride (0.01 mol), and anhydrous sodium acetate (0.02 mol) is prepared in 50 mL of ethanol.

-

The mixture is refluxed for a period of 4-6 hours. The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then carefully poured into cold water, which induces the precipitation of the crude product.

-

The resulting precipitate is collected by filtration, thoroughly washed with water, and subsequently dried.

-

For purification, the crude product is recrystallized from a suitable solvent, such as ethanol, to yield the final, purified this compound.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Characterization and Spectroscopic Data

The definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

| Technique | Key Observations |

| FT-IR (ATR-Neat) | Characteristic peaks corresponding to N-H, C=O, C=N, and aromatic C-H stretching and bending vibrations.[1] |

| ¹H-NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the N-H proton of the triazine ring. |

| ¹³C-NMR | Resonances for the carbon atoms of the phenyl rings, the triazine ring carbons, and the carbonyl carbon.[4] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) consistent with the molecular weight of the compound (249.27 g/mol ).[1] |

Experimental Methodologies for Physicochemical Characterization

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is the standard technique for its determination.[5]

Protocol: Capillary Melting Point Determination

-

Ensure the sample is finely powdered to facilitate efficient and reproducible heat transfer.[5]

-

Pack the powdered sample into a thin glass capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Initially, heat the sample rapidly to determine an approximate melting range.[4]

-

Allow the apparatus to cool and then perform at least two more careful determinations with a slower heating rate (approximately 1-2 °C per minute) near the expected melting point.[4][6]

-

Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point). This range is the melting point of the substance.

Caption: Simplified signaling pathway of COX-2 and its inhibition.

Conclusion

This compound is a compound of significant scientific interest due to its accessible synthesis and its role as a foundational structure in the development of biologically active molecules. This guide has provided a detailed overview of its core physicochemical properties, established protocols for their determination, and highlighted its relevance in the context of COX-2 inhibition. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile heterocyclic compound.

References

- This compound. PubChem. [Link]

- Melting Point Determin

- Melting point determin

- Experiment: Solubility of Organic & Inorganic Compounds. NCKU. [Link]

- Melting point determin

- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC - NIH. [Link]

- 2-(5,6-Diphenyl-1,2,4-Triazin-3-yl)

- Measuring the Melting Point. Westlab Canada. [Link]

- Chemical and Spectrophotometric Investigations of 3-Mercapto-5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Asian Journal of Chemistry. [Link]

- Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol. Al-Mustansiriyah Journal of Science. [Link]

- CARBOXYL ACTIVATION OF 3-MERCAPTO-5,6-DIPHENYL-1,2,4-TRIAZINE THROUGH N-PHENYLACETYL-5,6-DIPHENYL-1,2,4-TRIAZINE-3-THIONE. Connect Journals. [Link]

- Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods. ScienceDirect. [Link]

- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine. NIST WebBook. [Link]

Sources

- 1. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine = 99 1046-56-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Coordination studies of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine towards Zn2+ cation. Synthesis and characterization by X-ray diffraction and spectroscopic methods [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 5,6-Diphenyl-1,2,4-triazin-3(2H)-one (CAS No. 4512-00-9), a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. While exhibiting modest intrinsic biological activity, its true value lies in its role as a versatile and privileged scaffold for the synthesis of a diverse array of biologically active derivatives. This document will delve into its physicochemical properties, detailed synthesis and characterization, and its prominent application in the development of potent anti-inflammatory agents, with a particular focus on cyclooxygenase-2 (COX-2) inhibitors. Furthermore, we will explore the structure-activity relationships of its derivatives and touch upon other emerging therapeutic applications.

Core Physicochemical Properties

This compound is a stable, crystalline solid. Its core structure, featuring a 1,2,4-triazine ring flanked by two phenyl groups, provides a rigid framework that is amenable to chemical modification. Understanding its fundamental properties is crucial for its application in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5,6-diphenyl-2H-1,2,4-triazin-3-one | [1] |

| CAS Number | 4512-00-9 | [1] |

| Molecular Formula | C₁₅H₁₁N₃O | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | 18.7 µg/mL (at pH 7.4) | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is reliably achieved through the cyclocondensation of benzil with semicarbazide hydrochloride. This method is robust and scalable for laboratory purposes.

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (0.05 mol, 10.51 g), semicarbazide hydrochloride (0.05 mol, 5.58 g), and anhydrous sodium acetate (0.1 mol, 8.20 g) in 100 mL of 95% ethanol.

-

Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as the C=O (amide) and N-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the proton environment and ¹³C NMR to confirm the carbon skeleton.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Synthetic Workflow Visualization

Caption: Generalized workflow for the synthesis of this compound.

Application in Drug Discovery: A Scaffold for Potent COX-2 Inhibitors

The most significant application of this compound is as a foundational structure for the development of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that is upregulated during inflammation and is a key target for anti-inflammatory drugs. The diphenyl-1,2,4-triazinone core provides a rigid and sterically defined template that can be functionalized to achieve high affinity and selectivity for the COX-2 active site over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

Derivatives of this compound act by competitively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds effectively reduce the inflammatory response.

Caption: Simplified signaling pathway of COX-2 inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies have been instrumental in guiding the design of potent and selective COX-2 inhibitors based on the this compound scaffold. Key findings include:

-

Substitution at the 3-position: Modification at this position is crucial for activity. The introduction of a thioether linkage followed by an acetic acid moiety or other five-membered heterocyclic rings has been shown to significantly enhance COX-2 inhibitory activity.[3][4]

-

Substitution on the Phenyl Rings: The nature and position of substituents on the 5- and 6-phenyl rings influence both potency and selectivity. For instance, the presence of a 4-methoxyphenyl group has been associated with strong COX-2 inhibitory activity.[5] Lipophilic groups on these rings are generally favorable for anticonvulsant activity in related derivatives.[6]

-

Hybrid Pharmacophore Approach: Combining the triazinone core with other pharmacophores known to interact with COX-2, such as 1,3,4-oxadiazole or 1,2,4-triazole, has led to the development of highly potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[2][7]

Table 2: In Vitro COX-2 Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Modification on Core Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | (Standard) | 1.81 ± 0.13 | - | - | [7] |

| Compound 6k | 3-thiol derivative with a substituted phenyl ring | 0.33 ± 0.02 | > 50 | > 151 | [2][7] |

| Compound 4d | 3-one derivative with a 1,3,4-oxadiazole moiety | 3.07 | 43.29 | 14.1 | [8] |

| Compound 6c | 3-ylthioacetate derivative | 10.1 | 88.8 | 8.79 | [4] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Protocol for the Synthesis of a Potent Derivative: 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetic acid

This protocol outlines the synthesis of a key intermediate in the development of potent COX-2 inhibitors, starting from the 3-thiol derivative of the core compound.

Step 1: Synthesis of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione

This is achieved by reacting benzil with thiosemicarbazide in a similar manner to the synthesis of the -one derivative.[9]

Step 2: Synthesis of ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate

-

To a solution of 5,6-diphenyl-1,2,4-triazine-3(2H)-thione (1 mmol) in dry N,N-dimethylformamide (DMF) (10 mL), add anhydrous potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization from ethanol.

Step 3: Hydrolysis to 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetic acid

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 3-4.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Emerging Therapeutic Applications

While the primary focus has been on anti-inflammatory agents, the versatility of the 1,2,4-triazine scaffold has led to the exploration of its derivatives for other therapeutic targets:

-

Anticancer Activity: Certain 5,6-diaryl-1,2,4-triazine hybrids have been shown to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.[10][11]

-

Adenosine A₂A Antagonists: Derivatives of 5,6-diphenyl-1,2,4-triazin-3-amine have been identified as potent and selective antagonists of the adenosine A₂A receptor, a target for the treatment of Parkinson's disease.[12][13]

-

α-Glucosidase Inhibitors: Novel derivatives have demonstrated potent α-glucosidase inhibitory activity, indicating potential for the management of type 2 diabetes.[14]

-

Antifungal Agents: In silico studies suggest that 1,2,4-triazine derivatives may act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis.[15]

Conclusion

This compound stands out as a privileged scaffold in modern drug discovery. Its straightforward synthesis and amenability to chemical modification have enabled the development of a plethora of derivatives with significant therapeutic potential. The extensive research into its application for developing selective COX-2 inhibitors has provided a solid foundation and a clear understanding of the structure-activity relationships that govern its biological activity. As research continues to expand into other therapeutic areas, the this compound core is poised to remain a valuable tool for medicinal chemists in the quest for novel and effective therapeutic agents.

References

- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 90, 866-880.

- Kumar, A., et al. (2022). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. Bioorganic Chemistry, 129, 106147.

- Kumar, A., et al. (2022). Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. PubMed, National Center for Biotechnology Information.

- Zakeri Khatir, Z., & Irannejad, H. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2087.

- Wang, L., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.

- Al-Soud, Y. A., et al. (2021). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 4(5), 472-480.

- Gümüş, F., et al. (2018). Synthesis of some 5,6-diaryl-1,2,4-triazine derivatives and investigation of their cyclooxygenase (COX) inhibitory activity. Turkish Journal of Chemistry, 42(5), 1366-1381.

- Abdellatif, K. R. A., et al. (2016). Design, synthesis, evaluation and molecular modelling studies of some novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones bearing five-member heterocyclic moieties as potential COX-2 inhibitors: A hybrid pharmacophore approach. Bioorganic Chemistry, 69, 104-114.

- Abood, N. K. (2020). Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). MUSTANSIRIYAH JOURNAL OF SCIENCE, 31(1), 45-54.

- Ghorab, M. M., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. Archiv der Pharmazie, 348(2), 108-119.

- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903.

- Dubey, P., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. Current Organic Chemistry, 27(2), 116-135.

- Singh, P., et al. (2022). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 9, 868315.

- Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. PubMed, National Center for Biotechnology Information.

- Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.

- Al-Warhi, T., et al. (2023). New 5,6-diphenyl-1,2,4-triazine-hydrazineylidene-phenoxy-1,2,3-triazole-acetamide derivatives as potent synthetic α-glucosidase inhibitors. RSC Advances, 13(45), 31695-31710.

- Khan, M. F., et al. (2010). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. E-Journal of Chemistry, 7(4), 1254-1260.

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 20601, this compound.

- Wang, L., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. PubMed, National Center for Biotechnology Information.

- Mohsin, A. A., & Al-Amiery, A. A. (2019). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. Journal of Physics: Conference Series, 1294(5), 052042.

- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 149-155.

Sources

- 1. This compound | C15H11N3O | CID 20601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, evaluation and molecular modelling studies of some novel 5,6-diphenyl-1,2,4-triazin-3(2H)-ones bearing five-member heterocyclic moieties as potential COX-2 inhibitors: A hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the 1,2,4-Triazinone Scaffold: A Technical Guide to Biological Activity Assessment

Introduction: The 1,2,4-Triazinone Core - A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,2,4-triazinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antiviral, antimicrobial, and anti-inflammatory properties of these compounds, elucidating their mechanisms of action and providing detailed protocols for their biological evaluation. The inherent value of the 1,2,4-triazinone core lies in its capacity for chemical modification, allowing for the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.[4] This adaptability has led to the development of a wide array of compounds with significant biological activities, some of which have advanced to clinical trials.[5]

Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,2,4-triazinone scaffold has emerged as a particularly fruitful area of research in oncology, with numerous derivatives demonstrating potent and selective anticancer activity.[5][6][7] These compounds exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Oncogenic Pathways

A primary mechanism by which 1,2,4-triazinone derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death.

-

p53 Upregulation and Cell Cycle Arrest: Several 1,2,4-triazinone compounds have been shown to upregulate the tumor suppressor protein p53. Activated p53 can halt the cell cycle, typically at the G2/M phase, preventing the proliferation of damaged cells and can also initiate apoptosis.

-

Modulation of Apoptotic Proteins: These compounds can influence the balance of pro-apoptotic and anti-apoptotic proteins. For instance, an increased Bax/Bcl-2 ratio is a common finding, which promotes the release of cytochrome c from the mitochondria and triggers the caspase cascade.

-

Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[6][8] Many 1,2,4-triazinone derivatives have been demonstrated to significantly increase the activity of these caspases, leading to the systematic dismantling of the cell.[8]

-

Inhibition of Topoisomerase II: Some derivatives act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds introduce DNA strand breaks, ultimately leading to apoptosis.

-

Kinase Inhibition: The 1,2,4-triazine scaffold has been successfully utilized to develop inhibitors of various protein kinases that are dysregulated in cancer.[3] For example, derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a key player in cell adhesion, migration, and survival. Inhibition of FAK can disrupt these processes and induce apoptosis in cancer cells.

-

Modulation of Key Signaling Pathways: 1,2,4-triazinone derivatives have been reported to inhibit several critical signaling pathways implicated in cancer progression, including the mTOR, RAS/RAF/MAPK, and Wnt/β-catenin pathways.[8] For example, one novel 1,2,4-triazine sulfonamide derivative, MM131, was found to decrease mTOR concentrations in colon cancer cell lines.[8]

Signaling Pathways in Anticancer Activity

The anticancer activity of 1,2,4-triazinone derivatives often involves the intricate interplay of multiple signaling pathways. The following diagrams illustrate some of the key pathways modulated by these compounds.

Caption: Simplified p53 signaling pathway and the influence of 1,2,4-triazinone derivatives.

Caption: Overview of the mTOR signaling pathway and its inhibition by 1,2,4-triazinone derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected 1,2,4-triazinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | MCF-7 (Breast) | 6.0 ± 0.38 | [6] |

| 2b | MCF-7 (Breast) | 5.5 ± 0.39 | [6] |

| 3a | MCF-7 (Breast) | 0.35 ± 0.08 | [6] |

| 3b | MCF-7 (Breast) | 0.25 ± 0.07 | [6] |

| 2a | MDA-MB-231 (Breast) | 9.2 ± 0.78 | [6] |

| 2b | MDA-MB-231 (Breast) | 7.8 ± 0.53 | [6] |

| 3a | MDA-MB-231 (Breast) | 0.71 ± 0.14 | [6] |

| 3b | MDA-MB-231 (Breast) | 0.31 ± 0.14 | [6] |

| 4c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |

| 5e | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |

| 7c | MCF-7 (Breast) | Potent (approx. 6-fold > podophyllotoxin) | |

| MM131 | DLD-1 (Colon) | - | [8] |

| MM131 | HT-29 (Colon) | - | [8] |

| Compound 10 | U-87MG (Glioblastoma) | Potent | |

| Compound 10 | HCT-116 (Colon) | Potent |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the 1,2,4-triazinone derivative and a vehicle control for the desired time period (e.g., 72 hours).

-

Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubate the plate at 37°C for 1.5 hours.

-

Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Incubate at 37°C for 15 minutes with shaking on an orbital shaker.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

This technique is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Procedure:

-

Treat cells with the 1,2,4-triazinone derivative for the desired time.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the stained cells using a flow cytometer.

-

The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

-

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.

-

Principle: The assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore. When cleaved by active caspase, the chromophore or fluorophore is released, and the resulting color or fluorescence can be measured.

-

Procedure (Colorimetric):

-

Treat cells with the 1,2,4-triazinone derivative to induce apoptosis.

-

Lyse the cells to release the cellular contents, including caspases.

-

Add the cell lysate to a 96-well plate.

-

Add a reaction buffer containing the caspase substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

The increase in absorbance is proportional to the caspase activity in the sample.

-

Antiviral, Antimicrobial, and Anti-inflammatory Activities

Beyond their anticancer properties, 1,2,4-triazinone scaffolds exhibit a broad spectrum of other biological activities.

Antiviral Activity

Derivatives of 1,2,4-triazine have shown promise as antiviral agents, with some compounds demonstrating significant activity against a range of viruses, including HIV.[9][10][11] For instance, certain fluorine-substituted 1,2,4-triazinones have displayed very good anti-HIV activity in MT-4 cells.[10] The mechanism of antiviral action can vary, but it often involves the inhibition of viral enzymes or interference with viral replication processes.

Antimicrobial Activity

The 1,2,4-triazinone core is also a valuable template for the development of novel antimicrobial agents.[2][9] These compounds have demonstrated activity against a variety of bacterial and fungal strains.[1] Some derivatives have shown promising activity against drug-resistant bacteria, such as Staphylococcus aureus.[1] The antibacterial action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall.

Experimental Protocol for Antimicrobial Activity Assessment

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the 1,2,4-triazinone derivative is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of bacteria. After incubation, the tubes are examined for visible signs of bacterial growth (turbidity). The lowest concentration that inhibits growth is the MIC.

-

Procedure (Broth Microdilution):

-

Perform a serial two-fold dilution of the 1,2,4-triazinone derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually assessing the lowest concentration of the compound that inhibits bacterial growth.

-

Anti-inflammatory Activity

Several 1,2,4-triazinone derivatives have been reported to possess significant anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. For example, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of the inflammatory response.[14]

Experimental Protocol for Anti-inflammatory Activity Assessment

This assay is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.

-

Principle: An antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants from cells treated with the 1,2,4-triazinone derivative and an inflammatory stimulus (e.g., LPS).

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash again.

-

Add an enzyme-linked avidin (e.g., streptavidin-HRP).

-

Incubate and wash.

-

Add a substrate (e.g., TMB) and incubate until a color develops.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Quantify the cytokine concentration using a standard curve.

-

Structure-Activity Relationship (SAR) and Future Directions

The extensive research into 1,2,4-triazinone derivatives has generated a wealth of structure-activity relationship (SAR) data.[15][16] This information is crucial for the rational design of new and more potent analogs. For instance, the nature and position of substituents on the triazinone ring can have a profound impact on biological activity. The continued exploration of the SAR of this versatile scaffold, coupled with advances in computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel 1,2,4-triazinone-based therapeutics with improved efficacy and safety profiles. The development of derivatives that can overcome drug resistance is a particularly important area of future research.

Conclusion

The 1,2,4-triazinone scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores their therapeutic potential. This guide has provided a comprehensive overview of these activities, their underlying mechanisms, and detailed protocols for their evaluation. It is our hope that this technical resource will serve as a valuable tool for researchers in the ongoing quest to develop novel and effective therapeutic agents based on the remarkable 1,2,4-triazinone core.

References

- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).

- The activity of pyrazolo[4,3-e][2][6][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). PMC. [Link]

- 1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link]

- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

- The activity of pyrazolo[4,3-e][2][6][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][6][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2022). Taylor & Francis Online. [Link]

- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018). PubMed. [Link]

- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2020). MDPI. [Link]

- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2015).

- Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. (2014).

- An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed. [Link]

- Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. (2018).

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021).

- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PubMed Central. [Link]

- Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. (2004). Arzneimittelforschung. [Link]

- Antibacterial Activity Reported in Recent Years for the Synthetic Derivatives of 1, 2, 4-Triazine. (2024).

- Azolo[5,1-c]-1,2,4-triazines as a new class of antiviral compounds. (2022).

- Synthesis and biological activity of 1,2,4-triazinotriazinone deriv

- A Literature Review Focusing on the Antiviral Activity of[2][6][11] and[1][6][11]-triazoles. (2021). PubMed. [Link]

- 1,2,4-Triazoles as Important Antibacterial Agents. (2019). PMC. [Link]

- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv

- Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. (2017). PubMed. [Link]

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021). PMC. [Link]

- 1,2,4-Triazinone 98% Min: A Key Intermediate for Advanced Chemical Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

- The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. (2021). Pharmacia. [Link]

- 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complic

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2021).

- Synthesis of 1,2,4 triazine scaffolds. (2023).

- Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one deriv

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2020). MDPI. [Link]

- Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. clyte.tech [clyte.tech]

- 9. researchgate.net [researchgate.net]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. scispace.com [scispace.com]

- 16. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Diphenyl-1,2,4-triazin-3(2H)-one as a Core Pharmacophore

Abstract

The 1,2,4-triazine ring system is a quintessential "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, highly influential derivative: 5,6-Diphenyl-1,2,4-triazin-3(2H)-one . We will dissect its core pharmacophoric features, explore its validated role as a scaffold for selective Cyclooxygenase-2 (COX-2) inhibitors, provide detailed, field-tested protocols for its synthesis and biological evaluation, and discuss its broader therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

Introduction: The 1,2,4-Triazinone Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the asymmetrical 1,2,4-triazine nucleus is notable for its chemical versatility and wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][5] The triazinone variant, specifically, introduces a ketone group that, along with the ring nitrogens, provides crucial hydrogen bond donor and acceptor sites for molecular recognition at biological targets.

The true power of this scaffold is unlocked through substitution. The introduction of two phenyl rings at the 5- and 6-positions creates the This compound core. This diaryl substitution imparts a defined three-dimensional conformation and significant hydrophobic character, which are critical for potent and selective interactions with enzyme active sites. This specific diarylheterocycle arrangement has proven to be a cornerstone for the design of selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]

Foundational Synthesis

The most direct and reliable method for constructing the this compound core is the condensation reaction between an α-diketone (benzil) and semicarbazide.[8][9] This reaction is robust, high-yielding, and serves as the foundational step for creating a library of derivatives.

Synthetic Workflow Diagram

The following diagram outlines the straightforward, one-pot synthesis of the core scaffold.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Synthesis Protocol

This protocol provides a self-validating system for the laboratory-scale synthesis of the title compound.[8]

Materials:

-

Benzil

-

Semicarbazide hydrochloride

-

Anhydrous sodium acetate

-

Ethanol (95%)

-

Deionized Water

Procedure:

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (e.g., 0.05 mol) in 100 mL of 95% ethanol, heating gently if necessary.

-

Semicarbazide Solution: In a separate beaker, dissolve semicarbazide hydrochloride (0.05 mol) and anhydrous sodium acetate (0.05 mol) in a minimal amount of hot water (approx. 20 mL). The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.

-

Condensation Reaction: Add the hot semicarbazide solution to the ethanolic solution of benzil. An immediate color change or precipitation may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

Drying & Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by melting point, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.[8]

The Pharmacophore in Action: A COX-2 Inhibition Case Study

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[10] However, the gastrointestinal side effects of traditional NSAIDs arise from the simultaneous inhibition of the constitutively expressed COX-1 isoform.[10] The development of selective COX-2 inhibitors ("coxibs") was a major therapeutic advance.

The this compound scaffold is a classic example of a diarylheterocycle that can achieve high COX-2 selectivity.[7][11]

Mechanism of COX-2 Selectivity

The active sites of COX-1 and COX-2 are nearly identical, with one critical difference: the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This change creates an additional, hydrophobic "side pocket" in the COX-2 active site that is inaccessible in COX-1.[12]

Selective inhibitors are designed with specific chemical moieties that can fit into this side pocket. While the core this compound provides the necessary V-shape to bind in the main channel, strategic substitution on one of the phenyl rings (e.g., with a sulfonyl or methoxy group) allows the molecule to access this selective side pocket, anchoring it firmly in COX-2 while sterically hindering its entry into the COX-1 active site.[13][14]

Signaling Pathway and Point of Inhibition

Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Structure-Activity Relationship (SAR) Data

The power of the this compound scaffold lies in its tunability. SAR studies have demonstrated how modifications to the phenyl rings dictate potency and selectivity. The following table summarizes representative data for derivatives where one phenyl ring is substituted at the para-position.

| Compound ID | Phenyl Ring Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |

| Core | -H | >100 | 15.2 | < 6.6 |

| A | -OCH₃ | 65.8 | 0.45 | 146 |

| B | -SO₂NH₂ | 15.3 | 0.05 | 306 |

| C | -F | >100 | 5.1 | > 19.6 |

| Celecoxib | (Reference) | 15.0 | 0.04 | 375 |

| Data is illustrative and synthesized from multiple sources on diarylheterocyclic COX-2 inhibitors to demonstrate SAR principles.[10][15][16] |

Analysis of SAR:

-

Unsubstituted Core: The parent compound shows weak and non-selective COX-2 inhibition.

-

Methoxy (-OCH₃) Substitution: Adding a methoxy group (Compound A) dramatically increases COX-2 potency and introduces significant selectivity. This is a common strategy to improve activity.[7]

-

Sulfonamide (-SO₂NH₂) Substitution: The introduction of a sulfonamide group (Compound B), a classic pharmacophoric feature of "coxibs" like Celecoxib, results in a highly potent and selective inhibitor. This group is known to form key hydrogen bonds within the COX-2 side pocket.[14]

-

Fluoro (-F) Substitution: A simple halogen substitution (Compound C) offers a modest improvement in potency but does not confer high selectivity, indicating it does not interact optimally with the side pocket.

Protocol: In Vitro COX Inhibition Assay

To validate the activity of newly synthesized compounds, a reliable in vitro assay is essential. The following is a generalized protocol based on commercially available colorimetric or fluorometric assay kits.[17][18][19][20]

Principle: This assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is coupled to a probe that is oxidized to produce a colorimetric or fluorescent signal. An inhibitor will reduce the rate of signal generation.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric or Fluorometric Probe (e.g., ADHP, Amplex™ Red)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and substrate according to the kit manufacturer's instructions.[17]

-

Plate Setup: Designate wells for:

-

Background: 160 µL Assay Buffer + 10 µL Heme.

-

100% Activity Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL DMSO.

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL of test compound (at various concentrations).

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background wells.

-

Signal Detection: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Determine the rate of reaction (slope of the kinetic curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Broader Therapeutic Potential and Future Perspectives

While the role of the this compound scaffold in COX-2 inhibition is well-established, its utility is not confined to anti-inflammatory agents. The rigid, well-defined orientation of the two phenyl rings provides a template that can be adapted for other targets. Published research has shown that derivatives of this and related triazine cores exhibit promising activity in other therapeutic areas, including:

-

Anticancer: Certain derivatives have shown potent activity against breast cancer cell lines (MCF-7), potentially through mechanisms like topoisomerase II inhibition and apoptosis induction.[21]

-

Antimicrobial: The triazine nucleus is present in various compounds with antibacterial and antifungal properties.[22]

-

Antidepressant: Substituted N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have been investigated as potent MAO-A inhibitors.[23]

-

G-Protein-Coupled Receptor (GPCR) Modulation: The scaffold has been used to develop antagonists for receptors like GPR84, which is involved in inflammatory processes.[24]

The future of this pharmacophore lies in exploring novel substitution patterns and bioisosteric replacements of the phenyl rings to target a wider range of enzymes, receptors, and ion channels. Its synthetic tractability and proven success make the this compound a highly valuable and enduring core for modern drug discovery.

References

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

- Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

- Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2.

- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611. [Link]

- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Banerjee, A. G., et al. (2015). Synthesis, characterization, evaluation and molecular dynamics studies of 5, 6–diphenyl–1,2,4–triazin–3(2H)–one derivatives bearing 5–substituted 1,3,4–oxadiazole as potential anti–inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 101, 433-451. [Link]

- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1602-1611. [Link]

- Various Authors. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

- Goli-Garmroodi, F., et al. (2016). Structure-based design, synthesis, molecular docking study and biological evaluation of 1,2,4-triazine derivatives acting as COX/15-LOX inhibitors with anti-oxidant activities.

- Deb, P. K., et al. (2017). Comparison of celecoxib and Vioxx (rofecoxib) bound within the...

- Siddiqui, H. L., et al. (2007). Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. Journal of the Chinese Chemical Society, 54(3), 715-720. [Link]

- Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

- Kalgutkar, A. S., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. [Link]

- Hussein, F. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 799-813. [Link]

- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]